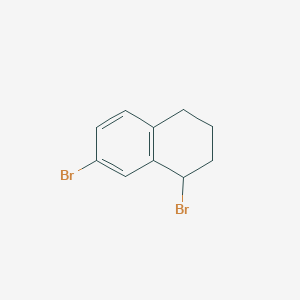
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H10Br2 It is a derivative of tetrahydronaphthalene, where two bromine atoms are substituted at the 1 and 7 positions
Métodos De Preparación
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene can be synthesized through the bromination of 1,2,3,4-tetrahydronaphthalene. The process involves the addition of bromine to a solution of 1,2,3,4-tetrahydronaphthalene in a suitable solvent, such as carbon tetrachloride, under controlled conditions. The reaction is typically carried out at low temperatures to ensure selective bromination at the desired positions .
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide, amine, or alkoxide ions, leading to the formation of various substituted tetrahydronaphthalene derivatives.
Reduction Reactions: The compound can be reduced to 1,2,3,4-tetrahydronaphthalene by using reducing agents like zinc in acetic acid.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding naphthalene derivatives.
Common reagents used in these reactions include bromine, zinc, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Chemical Research: It is employed in studies related to reaction mechanisms and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 1,7-dibromo-1,2,3,4-tetrahydronaphthalene in chemical reactions involves the reactivity of the bromine atoms. These atoms can participate in various substitution and elimination reactions, facilitating the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene can be compared with other dibromo-tetrahydronaphthalene derivatives, such as:
- 1,2-Dibromo-1,2,3,4-tetrahydronaphthalene
- 1,3-Dibromo-1,2,3,4-tetrahydronaphthalene
- 1,4-Dibromo-1,2,3,4-tetrahydronaphthalene
These compounds share similar structural features but differ in the positions of the bromine atoms, which can influence their reactivity and applications
Propiedades
Fórmula molecular |
C10H10Br2 |
|---|---|
Peso molecular |
289.99 g/mol |
Nombre IUPAC |
1,7-dibromo-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10Br2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3H2 |
Clave InChI |
ZDUFDVDPEWTUFU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


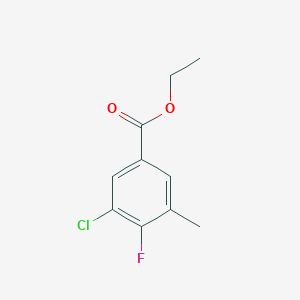
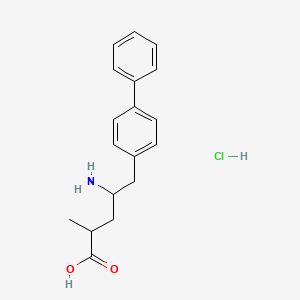
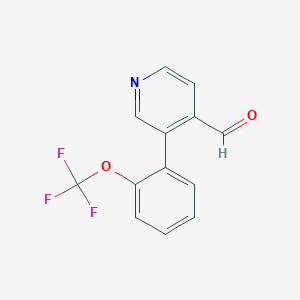
![tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate](/img/structure/B14777512.png)
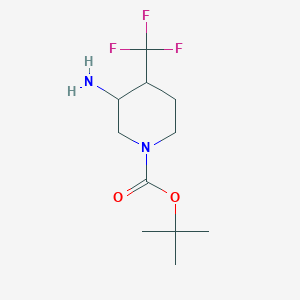
![2-[2-(4-Bromophenyl)ethynyl]pyridine](/img/structure/B14777522.png)
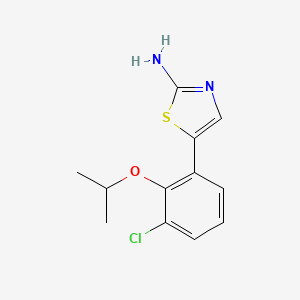
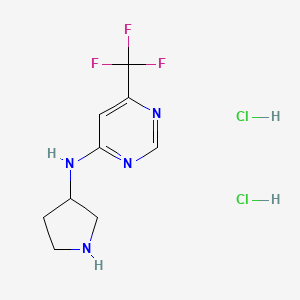
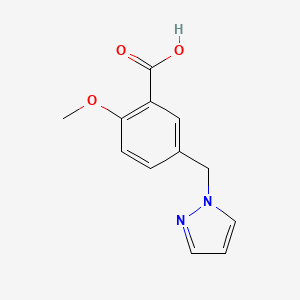
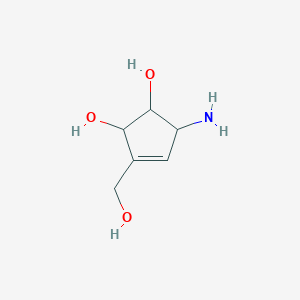
![3-[2-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14777549.png)
![methyl 4-[4-(4-methoxycarbonylphenyl)-2,5-dipropoxyphenyl]benzoate](/img/structure/B14777553.png)
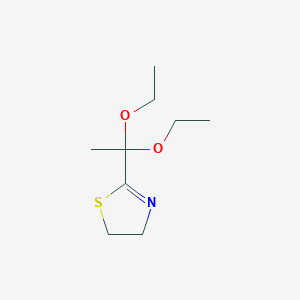
![benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate](/img/structure/B14777581.png)
